molecular formula C18H15F3N2O2S2 B11097469 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11097469
M. Wt: 412.5 g/mol
InChI Key: VMOXRAXLIQATAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an ethoxy group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the ethoxy and trifluoromethylphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Benzothiazole Ring: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an ethylating agent such as ethyl iodide.

    Attachment of Trifluoromethylphenyl Group: This step typically involves a nucleophilic substitution reaction where the benzothiazole derivative reacts with a trifluoromethylphenyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, where halogenated derivatives can be formed using halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and trifluoromethylphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide include other benzothiazole derivatives and compounds with trifluoromethylphenyl groups. Some examples are:

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

These compounds share similar structural features but may differ in their specific functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C18H15F3N2O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N2O2S2/c1-2-25-11-7-8-14-15(9-11)27-17(23-14)26-10-16(24)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,24)

InChI Key

VMOXRAXLIQATAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.